Flavanone, 5,7-dihydroxy-6-methoxy-
Flavanone, 5,7-dihydroxy-6-methoxy-
Dihydrooroxylin A is a dihydroxyflavanone that is flavanone substituted by hydroxy groups at positions 5 and 7 and a methoxy group at position 6. Isolated from Pisonia aculeata, it exhibits antitubercular activity. It has a role as an antitubercular agent and a plant metabolite. It is a dihydroxyflavanone and a monomethoxyflavanone.
Dihydrooroxylin a belongs to the class of organic compounds known as 6-o-methylated flavonoids. These are flavonoids with methoxy groups attached to the C6 atom of the flavonoid backbone. Thus, dihydrooroxylin a is considered to be a flavonoid lipid molecule. Dihydrooroxylin a exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, dihydrooroxylin a is primarily located in the membrane (predicted from logP). Outside of the human body, dihydrooroxylin a can be found in fruits. This makes dihydrooroxylin a a potential biomarker for the consumption of this food product.
Dihydrooroxylin a belongs to the class of organic compounds known as 6-o-methylated flavonoids. These are flavonoids with methoxy groups attached to the C6 atom of the flavonoid backbone. Thus, dihydrooroxylin a is considered to be a flavonoid lipid molecule. Dihydrooroxylin a exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, dihydrooroxylin a is primarily located in the membrane (predicted from logP). Outside of the human body, dihydrooroxylin a can be found in fruits. This makes dihydrooroxylin a a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
18956-18-8
VCID:
VC0107171
InChI:
InChI=1S/C16H14O5/c1-20-16-11(18)8-13-14(15(16)19)10(17)7-12(21-13)9-5-3-2-4-6-9/h2-6,8,12,18-19H,7H2,1H3/t12-/m0/s1
SMILES:
COC1=C(C=C2C(=C1O)C(=O)CC(O2)C3=CC=CC=C3)O
Molecular Formula:
C16H14O5
Molecular Weight:
286.28 g/mol
Flavanone, 5,7-dihydroxy-6-methoxy-
CAS No.: 18956-18-8
Main Products
VCID: VC0107171
Molecular Formula: C16H14O5
Molecular Weight: 286.28 g/mol
CAS No. | 18956-18-8 |
---|---|
Product Name | Flavanone, 5,7-dihydroxy-6-methoxy- |
Molecular Formula | C16H14O5 |
Molecular Weight | 286.28 g/mol |
IUPAC Name | (2S)-5,7-dihydroxy-6-methoxy-2-phenyl-2,3-dihydrochromen-4-one |
Standard InChI | InChI=1S/C16H14O5/c1-20-16-11(18)8-13-14(15(16)19)10(17)7-12(21-13)9-5-3-2-4-6-9/h2-6,8,12,18-19H,7H2,1H3/t12-/m0/s1 |
Standard InChIKey | QUAPPCXFYKSDSV-LBPRGKRZSA-N |
Isomeric SMILES | COC1=C(C2=C(C=C1O)O[C@@H](CC2=O)C3=CC=CC=C3)O |
SMILES | COC1=C(C=C2C(=C1O)C(=O)CC(O2)C3=CC=CC=C3)O |
Canonical SMILES | COC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=CC=C3)O |
Melting Point | 177°C |
Physical Description | Solid |
Description | Dihydrooroxylin A is a dihydroxyflavanone that is flavanone substituted by hydroxy groups at positions 5 and 7 and a methoxy group at position 6. Isolated from Pisonia aculeata, it exhibits antitubercular activity. It has a role as an antitubercular agent and a plant metabolite. It is a dihydroxyflavanone and a monomethoxyflavanone. Dihydrooroxylin a belongs to the class of organic compounds known as 6-o-methylated flavonoids. These are flavonoids with methoxy groups attached to the C6 atom of the flavonoid backbone. Thus, dihydrooroxylin a is considered to be a flavonoid lipid molecule. Dihydrooroxylin a exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, dihydrooroxylin a is primarily located in the membrane (predicted from logP). Outside of the human body, dihydrooroxylin a can be found in fruits. This makes dihydrooroxylin a a potential biomarker for the consumption of this food product. |
Synonyms | dihydrooroxylin |
PubChem Compound | 177032 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume